Product packaging for Methyl 4-fluorocinnamate(Cat. No.:CAS No. 96426-60-7)

Methyl 4-fluorocinnamate

Cat. No.: B3176003
CAS No.: 96426-60-7
M. Wt: 180.17 g/mol
InChI Key: HSNCAEKOZRUMTB-QPJJXVBHSA-N
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Description

Overview of Cinnamic Acid Derivatives in Academic Research

Cinnamic acid and its derivatives are a class of organic compounds that are widely distributed in the plant kingdom, found in various fruits, vegetables, and flowers. jocpr.com These aromatic building blocks possess structural features, such as a phenyl ring, a carboxylic acid group, and an unsaturated side chain, that make them highly versatile in scientific research and commercial applications. rsc.orgresearchgate.net

In academic research, cinnamic acid derivatives are extensively studied for their diverse biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. jocpr.comresearchgate.netmdpi.com Their inherent reactivity allows them to serve as precursors or intermediates in the synthesis of a wide array of other important molecules, such as stilbenes and styrenes. jocpr.com Furthermore, the presence of reactive functional groups enables their use in polymer science for creating advanced materials like polyesters and polyamides, which have applications ranging from industrial plastics to biomedical devices like drug delivery systems. rsc.orgresearchgate.net The wide spectrum of their utility in medicinal chemistry, materials science, and the cosmetic and fragrance industries continues to drive research into their synthesis and properties. jocpr.commdpi.comrsdjournal.org

Significance of Fluorination in Modulating Chemical and Biological Profiles

Fluorination, the process of introducing fluorine atoms into a molecule, is a pivotal strategy in medicinal chemistry and materials science for modifying a compound's properties. researchgate.netomicsonline.org Fluorine is the most electronegative element and is relatively small, which allows it to form strong bonds with carbon and significantly alter a molecule's electronic distribution, pKa, dipole moment, and chemical reactivity. numberanalytics.comtandfonline.com

Incorporating fluorine into a molecule can lead to several advantageous changes:

Metabolic Stability: The carbon-fluorine bond is very strong, which can block metabolic oxidation sites on a drug molecule, thereby increasing its stability against degradation by enzymes in the body and extending its biological half-life. numberanalytics.comnih.gov

Bioavailability: Fluorine can enhance a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can improve its permeability across cell membranes and, consequently, its absorption and bioavailability. numberanalytics.com

Binding Affinity: The introduction of fluorine can alter the electronic properties of a molecule, leading to stronger and more specific interactions with biological targets such as proteins and enzymes. tandfonline.comnih.gov

Due to these benefits, the strategic placement of fluorine is a well-established method used by chemists to optimize the pharmacokinetic and physicochemical properties of new therapeutic agents. tandfonline.com

Research Landscape of Methyl 4-Fluorocinnamate: A Comprehensive Overview

This compound, also known as (E)-Methyl 3-(4-fluorophenyl)acrylate, is a fluorinated derivative of cinnamic acid. ontosight.ai It serves as a key chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. ontosight.aicymitquimica.com Its molecular structure, featuring a methyl ester and a fluorine atom on the phenyl ring, makes it a subject of specific research interest. ontosight.aicymitquimica.com

Synthesis of this compound can be achieved through methods such as the esterification of 4-fluorocinnamic acid with methanol (B129727) or via a Heck coupling reaction using 1-bromo-4-fluorobenzene (B142099) and an acrylic acid ester. ontosight.aigoogle.com

Recent research has highlighted its potential in agriculture as a nitrification inhibitor. A 2024 study identified this compound as a promising candidate for reducing the rate of nitrification in soil, a process that can improve the efficiency of nitrogen fertilizers. mdpi.comrepec.org The study found it to have significant inhibitory efficacy against the ammonia-oxidizing bacterium Nitrosomonas europaea, with an EC₅₀ value of 8 μM. mdpi.com This demonstrates the potential for developing cinnamic acid derivatives for sustainable agriculture applications. mdpi.comrepec.org

In the field of materials science, this compound is a component of more complex structures, such as the photoaligning polymer polyvinyl-4-fluorocinnamate (PVCN-F). researchgate.netarxiv.org This polymer is used to create aligning layers for liquid crystals (LCs), which are crucial for display technologies. researchgate.netarxiv.org Research has shown that both photodimerization and trans-cis isomerization of the cinnamate (B1238496) moieties in PVCN-F, initiated by UV light, contribute to the alignment of liquid crystals. researchgate.net

Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₀H₉FO₂ ontosight.ai
Molecular Weight 182.18 g/mol ontosight.ai
Appearance White or off-white crystalline solid ontosight.ai
Melting Point 45-49 °C or 60-70 °C (varies by source) ontosight.aimyskinrecipes.com
Boiling Point 251.7±15.0 °C myskinrecipes.com
CAS Number 96426-60-7 ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9FO2 B3176003 Methyl 4-fluorocinnamate CAS No. 96426-60-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E)-3-(4-fluorophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7H,1H3/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNCAEKOZRUMTB-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations

Esterification Approaches for Methyl 4-Fluorocinnamate Synthesis

The synthesis of this compound is commonly achieved through the esterification of 4-fluorocinnamic acid. Several methods have been developed to facilitate this conversion, each with distinct advantages.

One common method involves the reaction of 4-fluorocinnamic acid with methanol (B129727) in the presence of an acid catalyst, such as concentrated sulfuric acid. tjpr.orggoogle.comgoogle.com The mixture is typically refluxed for an extended period to drive the reaction to completion. google.comgoogle.com Another approach utilizes a borane (B79455) catalyst, specifically B(C₆F₅)₃, for the Fischer esterification of cinnamic acids with methanol, which proceeds via a borane-oxygen interaction to activate the carboxylic acid. beilstein-journals.org

A greener and milder alternative is the modified Steglich esterification. nih.govresearchgate.net This method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as a coupling agent and acetonitrile (B52724) as a solvent, which is less hazardous than traditional chlorinated solvents. nih.govresearchgate.net The reaction proceeds efficiently with gentle heating, offering high yields in a short timeframe without the need for extensive purification. nih.govresearchgate.net

Additionally, this compound can be synthesized through the crossed aldol (B89426) condensation reaction of 4-fluorobenzaldehyde (B137897) with methyl acetate. ontosight.ai

Table 1: Comparison of Esterification Methods for Cinnamate (B1238496) Synthesis

Method Catalyst/Reagent Solvent Conditions Key Features
Fischer Esterification Concentrated H₂SO₄ Methanol Reflux Traditional, cost-effective method. tjpr.orggoogle.comgoogle.com
Borane-Catalyzed Esterification B(C₆F₅)₃ Methanol Not specified Utilizes a borane catalyst for activation. beilstein-journals.org
Modified Steglich Esterification EDC, DMAP Acetonitrile 40-45 °C, 45 min Mild conditions, green solvent, high yield. nih.govresearchgate.net
Crossed Aldol Condensation Not specified Not specified Not specified Alternative route from aldehyde. ontosight.ai

Innovative Catalytic Systems in Cinnamate Derivatization

The derivatization of cinnamates, including this compound, is often accomplished through palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions. misuratau.edu.lyrsc.orgwikipedia.org These reactions are powerful tools for forming carbon-carbon bonds. misuratau.edu.lyrsc.org

The Heck reaction couples an aryl or vinyl halide with an alkene. misuratau.edu.ly For the synthesis of cinnamate esters, this typically involves the reaction of an aryl halide with an acrylate (B77674) ester. misuratau.edu.ly Significant research has focused on developing efficient catalytic systems for this transformation, especially for less reactive aryl bromides and chlorides. tandfonline.com Innovations include the use of bulky phosphine (B1218219) ligands to facilitate the oxidative addition of the C-X bond and the use of ionic liquids as a recyclable and environmentally friendly reaction medium. tandfonline.comresearchgate.net

The Suzuki reaction provides another versatile method for C-C bond formation by coupling an organoboron compound with an organohalide. wikipedia.org This reaction has been employed for the synthesis of chalcones, which are structurally related to cinnamates, by coupling cinnamoyl chlorides with phenylboronic acids. researchgate.net The development of highly active palladium catalysts remains a key area of research to enhance the efficiency and applicability of these coupling reactions. researchgate.net

Stereoselective Synthesis of Cinnamate Analogs Featuring Fluorine

The synthesis of chiral molecules is of paramount importance in various fields, particularly in pharmaceuticals. ajchem-b.com Asymmetric hydrogenation is a fundamental and atom-economical method for producing optically active compounds from prochiral unsaturated substrates like cinnamate esters. ajchem-b.com

Transition metal catalysts, particularly those based on rhodium, ruthenium, and iridium, are widely used for the asymmetric hydrogenation of alkenes. ajchem-b.com For instance, rhodium catalysts with chiral phosphorus ligands have been successfully used in the hydrogenation of methyl (Z)-α-acetamidocinnamate. ajchem-b.com Iridium complexes are often the most effective catalysts for olefins with weak or non-coordinating groups. nih.gov The development of novel chiral ligands and catalytic systems, including bifunctional catalysts and those immobilized on metal-organic frameworks (MOFs), continues to advance the field. ajchem-b.com

Another approach to stereoselective synthesis involves the enantioselective [2+2] cycloaddition of cinnamate esters. nih.gov This can be achieved using a co-catalytic system where a chiral Lewis acid, such as an oxazaborolidine catalyst, works in conjunction with an iridium photocatalyst to facilitate the formation of cyclobutane (B1203170) products with high enantioselectivity. nih.gov

Regioselective Functionalization and Modification Strategies

The functionalization of this compound can be directed to either the aromatic ring or the α,β-unsaturated ester moiety, allowing for the synthesis of a diverse range of derivatives.

Modification of the aromatic ring can be achieved through various substitution reactions. The fluorine atom at the 4-position influences the reactivity of the benzene (B151609) ring, directing further substitutions.

Transformations at the double bond are also common. For example, asymmetric dihydroxylation can introduce two hydroxyl groups across the double bond with specific stereochemistry. Epoxidation of the double bond, followed by regioselective ring-opening, can lead to the formation of valuable intermediates like 3-phenylisoserine derivatives. google.com The stereoselective epoxidation of cis-cinnamate (B1236797) derivatives can be achieved using chiral catalysts. google.com

Green Chemistry Principles in Cinnamic Acid Ester Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. bepls.com In the context of cinnamic acid ester synthesis, several strategies have been employed to align with these principles.

One key area is the use of greener solvents. For example, replacing traditional chlorinated solvents with acetonitrile in Steglich esterification significantly improves the environmental profile of the synthesis. nih.govresearchgate.net Solvent-free conditions, where possible, represent an even more sustainable approach. beilstein-journals.org

The use of biocatalysts, such as lipases, offers a mild and selective alternative to traditional chemical catalysts for esterification and transesterification reactions. mdpi.comacs.org For instance, immobilized lipases have been used for the synthesis of octyl cinnamate from methyl cinnamate and benzyl (B1604629) cinnamate from cinnamic acid. mdpi.comresearchgate.net These enzymatic reactions often proceed under mild conditions and can exhibit high selectivity, reducing the formation of byproducts. mdpi.comresearchgate.net Furthermore, whole-cell biocatalysis, using engineered microorganisms, presents a promising avenue for the sustainable production of cinnamates and their derivatives from renewable feedstocks. frontiersin.orgnih.gov

Ultrasound and microwave irradiation are other green techniques that can enhance reaction rates and yields, often under milder conditions and with shorter reaction times compared to conventional heating. google.com

Spectroscopic Characterization and Mechanistic Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure and dynamics of Methyl 4-fluorocinnamate.

While specific ¹H-NMR studies detailing the orientation of this compound within an enzyme active site are not extensively documented in publicly available literature, the principles of ligand-based NMR spectroscopy provide a framework for such investigations. Techniques like Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) are instrumental in identifying binding epitopes of a ligand when interacting with a protein. researchgate.net These methods can reveal which protons of this compound are in close proximity to the protein, thereby mapping its orientation in the binding pocket.

For instance, in studies of similar molecules binding to enzymes like dihydrofolate reductase, changes in the chemical shifts of ligand protons upon binding provide crucial information about the binding mode and the electronic environment of the active site. researchgate.netpnas.org For this compound, one would expect to observe changes in the chemical shifts of the aromatic and vinylic protons upon binding to a target enzyme. The protons on the benzene (B151609) ring and the double bond are particularly sensitive to the electronic and steric environment.

The standard ¹H-NMR spectrum of this compound in a non-interacting solvent like CDCl₃ shows distinct signals for the methoxy (B1213986), vinylic, and aromatic protons. rsc.org Any deviation from these values in the presence of an enzyme would indicate a binding event and could be used to infer the conformation of the bound ligand.

Table 1: Representative ¹H-NMR Chemical Shifts for this compound

Proton Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
OCH₃ 3.80 s -
H-β 6.44 d 16.0
H-α 7.70 d 16.0
Ar-H 7.35-7.41 m -
Ar-H 7.50-7.54 m -

Data obtained in CDCl₃. rsc.org

¹⁹F-NMR spectroscopy is a highly sensitive technique for probing the local environment of the fluorine atom in this compound. The chemical shift of the fluorine atom is particularly responsive to changes in its electronic surroundings, making it an excellent probe for studying interactions.

In a study by Smith et al., the ¹⁹F-NMR spectrum of this compound in CDCl₃ showed a single resonance, as expected. rsc.org The precise chemical shift provides a baseline for studying interactions. For example, in binding studies with proteins or other macromolecules, a change in the ¹⁹F chemical shift can indicate the proximity of the fluorine atom to specific residues or changes in the polarity of its environment. This technique has been used to study the binding of fluorinated ligands to various proteins.

Table 2: ¹⁹F-NMR Chemical Shift for this compound

Nucleus Chemical Shift (δ) in ppm
¹⁹F -109.6

Data obtained in CDCl₃. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy in Photochemical Investigations and Binding Studies

UV-Vis spectroscopy is a fundamental technique for studying the electronic transitions in this compound and is particularly useful in photochemical investigations and binding studies. tandfonline.comnih.gov The absorption spectrum of cinnamate (B1238496) derivatives is characterized by strong absorption in the UV region, arising from π-π* transitions of the conjugated system, which includes the benzene ring, the acrylic double bond, and the carbonyl group. researchgate.net

The position of the maximum absorption (λmax) is sensitive to the substitution on the aromatic ring and the solvent environment. tandfonline.com For this compound, the fluorine substituent can influence the electronic transitions. Studies on related cinnamates have shown that upon absorption of UV radiation, they can undergo trans-cis isomerization, which can be monitored by changes in the UV-Vis spectrum. nih.govmdpi.com The trans isomer typically has a higher molar absorptivity and a slightly different λmax compared to the cis isomer.

In binding studies, changes in the UV-Vis spectrum of this compound upon interaction with a macromolecule, such as a protein or DNA, can indicate binding. These changes can manifest as a shift in the λmax (bathochromic or hypsochromic shift) or a change in the molar absorptivity (hyperchromic or hypochromic effect). Such spectral changes have been used to determine binding constants and to probe the nature of the binding interaction. For example, the binding of cinnamate analogs to cytochrome P450 has been characterized by UV-visible difference spectra. nih.gov

Table 3: Representative UV-Vis Absorption Data for Cinnamate Derivatives

Compound λmax (nm) Solvent
Methyl Cinnamate ~270-280 Cyclohexane
Ethylhexyl Methoxycinnamate ~310 Methanol (B129727)

Data is for related cinnamate compounds to illustrate typical absorption ranges. tandfonline.comresearchgate.net

Mass Spectrometry for Fragmentation Pathway Analysis in Complex Systems

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. In complex systems, such as in metabolic studies or analysis of reaction mixtures, MS provides high sensitivity and specificity.

Common fragments for methyl cinnamate include the loss of the methoxy group (-OCH₃) to form the [M-31]⁺ ion and the loss of the entire methoxycarbonyl group (-COOCH₃) to form the [M-59]⁺ ion. The presence of the fluorine atom in this compound would shift the mass of the molecular ion and any fragments containing the fluorinated phenyl group by the difference in mass between fluorine and hydrogen. The stability of the fluorobenzoyl cation would likely make fragmentation pathways leading to this ion favorable.

Table 4: Predicted Key Mass Fragments for this compound (based on Methyl Cinnamate fragmentation)

Fragment Ion Proposed Structure Predicted m/z
[M]⁺ [FC₆H₄CH=CHCOOCH₃]⁺ 180
[M-OCH₃]⁺ [FC₆H₄CH=CHCO]⁺ 149
[FC₆H₄CO]⁺ Fluorobenzoyl cation 123
[FC₆H₄CH=CH]⁺ Fluorostyrene radical cation 122

Infrared (IR) Spectroscopy for Vibrational Mode Analysis in Photoreactions

Infrared (IR) spectroscopy probes the vibrational modes of a molecule and is highly effective for identifying functional groups and studying changes in bonding during chemical reactions, including photoreactions. numberanalytics.comstudymind.co.uk The IR spectrum of this compound displays characteristic absorption bands for the ester carbonyl group, the carbon-carbon double bond, the carbon-fluorine bond, and the aromatic ring.

In the context of photoreactions, such as the trans-cis isomerization, IR spectroscopy can be used to monitor the disappearance of vibrational bands associated with the trans isomer and the appearance of new bands corresponding to the cis isomer. For example, the C-H out-of-plane bending vibration of the trans-vinylene group is typically a strong band around 980 cm⁻¹, and its intensity would decrease during isomerization. researchgate.net

Studies on polyvinyl-fluoro-cinnamate have utilized FTIR to track changes in the conjugated C=O stretching vibration and the vinylene C=C stretching upon UV irradiation. researchgate.net Similar principles would apply to the analysis of this compound photoreactions, providing insights into the structural changes occurring upon photoexcitation.

Table 5: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹)
C=O (Ester) Stretching ~1710-1730
C=C (Alkene) Stretching ~1630-1640
C=C (Aromatic) Stretching ~1500-1600
C-F Stretching ~1200-1250
C-O (Ester) Stretching ~1100-1300
=C-H (trans) Out-of-plane bending ~980

Values are approximate and based on general IR correlation tables and data for related compounds. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) in Surface Photochemistry

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms on a surface. While specific XPS studies on this compound were not found, the principles of XPS analysis of fluorinated organic molecules on surfaces are well-established. utl.ptresearchgate.net

If this compound were adsorbed onto a surface and subjected to photochemical processes, XPS could be used to monitor changes in its chemical state. The C 1s, O 1s, and F 1s core level spectra would be of particular interest. The binding energy of the F 1s peak is characteristic of the C-F bond. researchgate.net Any changes in the chemical environment of the fluorine atom due to photoreaction or interaction with the surface would result in a shift in this binding energy.

Similarly, the C 1s spectrum can be deconvoluted to identify carbon atoms in different chemical environments, such as C-C/C-H, C-O, C=O, and C-F. researchgate.netnih.gov Photochemical reactions on the surface could lead to changes in the relative intensities of these components, indicating, for example, defluorination or decomposition of the ester group. rsc.org XPS is therefore a powerful tool for elucidating the mechanisms of surface-bound photochemical reactions of molecules like this compound.

Table 6: Expected Core Level Binding Energies in XPS for this compound

Core Level Chemical Group Approximate Binding Energy (eV)
C 1s C-C, C-H ~285.0
C 1s C-F ~288-290
C 1s C-O ~286.5
C 1s C=O ~288.5
O 1s C=O ~532.0
O 1s O-C ~533.5
F 1s C-F ~687-689

Values are approximate and based on data for similar fluorinated organic compounds. researchgate.netresearchgate.net

Biological Activities and Structure Activity Relationship Sar Investigations

Nitrification Inhibition Mechanisms and Efficacy

Nitrification, the biological oxidation of ammonia (B1221849) to nitrate (B79036), is a critical process in the nitrogen cycle. However, in agricultural systems, rapid nitrification can lead to nitrogen loss through leaching and greenhouse gas emissions. Nitrification inhibitors are therefore valuable tools for improving nitrogen use efficiency. Methyl 4-fluorocinnamate has emerged as a promising nitrification inhibitor.

Laboratory studies have demonstrated the potent inhibitory effect of this compound on key ammonia-oxidizing bacteria. In liquid culture experiments, this compound has been tested against Nitrosomonas europaea, a model organism for studying nitrification.

Research has shown that this compound exhibits significant inhibition of N. europaea growth. nih.govnih.gov Among a series of tested cinnamic acid derivatives, this compound displayed the highest nitrification inhibition. nih.gov The efficacy of this inhibition is quantified by its half-maximal effective concentration (EC50), which for this compound was determined to be 8 µM. nih.govnih.gov This low EC50 value indicates a high inhibitory potency against this key nitrifying bacterium.

**Table 1: In Vitro Nitrification Inhibition of Cinnamic Acid Derivatives against *Nitrosomonas europaea***

Compound EC50 (µM) Reference
This compound 8 nih.govnih.gov
Methyl 4-hydroxycinnamate 20 nih.govnih.gov
Methyl cinnamate (B1238496) 25 nih.govnih.gov
Methyl ferulate 75 nih.gov

To validate its potential for practical application, this compound has been assessed in agricultural soil. nih.govresearchgate.netnih.gov These studies confirm its effectiveness in reducing the rate of nitrification under more complex environmental conditions. nih.govresearchgate.netnih.gov Furthermore, investigations have delved into the compound's impact on the abundance of ammonia-oxidizing bacteria (AOB) by quantifying the amoA gene, which codes for a subunit of the ammonia monooxygenase enzyme, a key enzyme in nitrification.

In soil incubation studies, the application of this compound led to a significant reduction in the nitrification rate. nih.govnih.gov For instance, over a 28-day period, soil treated with this compound showed a much lower nitrification rate (peaking at 39.2%) compared to untreated control soil (peaking at 78.6%). nih.gov This inhibitory effect was also reflected in the abundance of the bacterial amoA gene, which was notably reduced in the presence of this compound. nih.govresearchgate.netnih.gov These findings indicate that the compound directly impacts the population of nitrifying bacteria in the soil.

Structure-activity relationship (SAR) studies have been crucial in understanding why this compound is such an effective nitrification inhibitor. By comparing its activity to other cinnamic acid derivatives, researchers have identified key molecular features that enhance inhibitory potential. nih.gov

These SAR studies have revealed several important structural determinants for high nitrification inhibition efficacy:

The Ester Group: The presence of a methyl ester group is a favorable feature for inhibitory activity. nih.gov

The Double Bond: The double bond in the side chain of the cinnamate structure is essential for maintaining high inhibition. nih.gov For example, Methyl ferulate, which possesses this double bond, has a much greater inhibitory effect than Methyl vanillate, which lacks it. nih.gov

Benzene (B151609) Ring Substituents: The type and position of substituents on the benzene ring significantly influence activity. A fluoride (B91410) group at the C-4 position, as seen in this compound, has been identified as an optimal substituent for high nitrification inhibition. nih.gov Hydroxyl groups at the same position also confer strong activity. nih.gov

The performance of this compound has been benchmarked against established commercial nitrification inhibitors and naturally occurring biological nitrification inhibitors (BNIs). In soil incubation experiments, its inhibitory effect on the nitrification rate was compared to that of 3,4-dimethylpyrazole phosphate (B84403) (DMPP), a widely used commercial inhibitor. nih.govnih.gov

The results demonstrated that while DMPP had a slightly stronger inhibitory effect (nitrification rate peaked at 30.0%), this compound (peaking at 39.2%) was still highly effective and comparable. nih.gov Both were significantly more effective at inhibiting nitrification than the untreated control. nih.gov When compared to other cinnamic acid derivatives with natural origins, such as methyl-p-coumarate and methyl ferulate, which are known BNIs from the roots of Brachiaria humidicola, this compound demonstrates a higher potency in in-vitro assays. nih.govjocpr.com

Antifungal Properties and Bioactivity Correlation

In addition to its role in nitrification inhibition, the broader class of cinnamic acid derivatives is recognized for its antifungal properties. This has prompted investigations into their potential use in protecting plants from fungal diseases.

While specific broad-spectrum antifungal data for this compound is not extensively detailed, studies on closely related cinnamic acid esters provide strong evidence for the potential of this class of compounds against a range of plant pathogenic fungi. Research has evaluated a series of cinnamic acid esters against fungi such as Fusarium solani, Pyricularia grisea, Valsa mali, and Botryosphaeria dothidea.

This research has shown that many cinnamic acid esters exhibit significant in-vitro antifungal activity. The structure-activity relationship analysis from these studies indicates that both the substitution pattern on the phenyl ring and the nature of the alkyl group in the ester moiety play a crucial role in determining the antifungal efficacy. Although direct data for this compound is pending, the demonstrated activity of analogues like ethyl 4-fluorocinnamate and t-amyl 4-fluorocinnamate suggests that it is a promising candidate for further investigation as a broad-spectrum antifungal agent for plant protection.

Insecticidal and Antifeedant Applications

Cinnamic acid and its derivatives have been investigated as botanical insecticides, offering a potential alternative to synthetic chemicals. tandfonline.com Research on ethyl 4-fluorocinnamate, a close analog of this compound, showed contact toxicity against the common cutworm (Spodoptera litura) that was comparable to the reference compound, ethyl cinnamate. scilit.com

The insecticidal and antifeedant activities of cinnamate esters are governed by specific structural features:

Contact Toxicity : Studies on various insect pests, including lepidopterans like Cydia pomonella and coleopterans like Tribolium castaneum, have demonstrated that allyl cinnamate possesses significant contact toxicity. tesisenred.net The efficacy of these compounds often depends on the insect species and the specific ester derivative used. tesisenred.net For instance, against S. litura, ethyl cinnamates with electron-donating groups on the phenyl ring, such as 4-methoxy and 4-methyl, showed higher insecticidal activity than those with electron-withdrawing groups. scilit.com

Antifeedant Activity : Potent cinnamate derivatives, such as ethyl cinnamate and its 2-chloro and 4-methyl substituted analogs, have displayed antifeedant activity against S. litura comparable to the standard compound, rotenone. scilit.com This suggests that these compounds can deter pests from feeding on crops, providing another mechanism of plant protection.

Table 2: Insecticidal and Antifeedant Activity of Cinnamate Derivatives
CompoundActivity TypeTarget PestObserved Efficacy
Ethyl 4-fluorocinnamateContact ToxicitySpodoptera lituraActivity comparable to reference compound (ethyl cinnamate). scilit.com
Ethyl 2-chlorocinnamateContact Toxicity & AntifeedantSpodoptera lituraPotent insecticidal activity and antifeedant activity comparable to rotenone. scilit.com
Ethyl 4-methylcinnamateContact Toxicity & AntifeedantSpodoptera lituraPotent insecticidal activity and antifeedant activity comparable to rotenone. scilit.com
Allyl cinnamateContact ToxicityCydia pomonella, Grapholita molesta, Lobesia botranaMost active compound on neonate larvae among a series of allyl esters. cabidigitallibrary.org

Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for understanding and predicting the insecticidal activity of chemical compounds. researchgate.netnih.gov For cinnamic acid derivatives, QSAR studies have identified key molecular descriptors that correlate with their biological efficacy. scilit.com One important descriptor for the insecticidal activity of these compounds against S. litura was found to be the HOMO-LUMO energy gap. scilit.com This descriptor relates to the chemical reactivity and kinetic stability of the molecule.

QSAR analyses for the fungicidal activity of cinnamate derivatives have also been established, using a wide array of constitutional, topological, and electronic descriptors to predict their inhibitory effects on fungi like Pythium sp. and Corticium rolfsii. researchgate.netnih.gov Such models can guide the synthesis of new, more potent derivatives for pest control. researchgate.net

Enzyme Inhibition and Modulatory Activities

Cathepsins are a family of proteases involved in various physiological and pathological processes, including tumor progression. nih.govucr.edu Targeting specific cathepsins, such as Cathepsin S (CatS), has emerged as a promising strategy in cancer therapy. nih.govucr.edu Derivatives based on an α-fluorocinnamate scaffold have been designed as potent covalent inhibitors of CatS. nih.govucr.edu

The design of these inhibitors is based on the following principles:

Covalent Inhibition : The ethyl α-fluorocinnamate structure acts as an electrophilic "warhead". ucr.edu It functions as a Michael acceptor, forming an irreversible covalent bond with the catalytic cysteine residue in the active site of the enzyme, thereby inactivating it. ucr.edu

Potency and Selectivity : Newly synthesized α-fluorocinnamate derivatives have demonstrated potent inhibition of CatS, with IC₅₀ values in the low micromolar range (1.8–2.6 µM). nih.govucr.edu Some of these compounds also show weak inhibitory activity against other cathepsins like CatL and CatB, indicating a degree of selectivity. nih.govucr.edu

Therapeutic Potential : The antiproliferative activity of these α-fluorocinnamate derivatives has been demonstrated in vitro against pancreatic cancer cell lines, highlighting their potential for further development as anticancer agents. nih.govucr.edu

Table 3: Cathepsin S Inhibition by α-Fluorocinnamate Derivatives
Derivative TypeMechanism of ActionReported Potency (IC₅₀)Therapeutic Relevance
α-Fluorocinnamate EstersCovalent inhibition via Michael addition to catalytic cysteine. ucr.edu1.8–2.6 µM against CatS. nih.govucr.eduAntiproliferative activity in pancreatic cancer cells. nih.govucr.edu

The mitochondrial pyruvate (B1213749) carrier (MPC) is a protein complex that transports pyruvate into the mitochondria, playing a central role in cellular energy metabolism. biorxiv.orgnih.gov Inhibition of the MPC is a therapeutic strategy for various diseases, including metabolic disorders, cancer, and neurodegenerative diseases. biorxiv.orgnih.govresearchgate.net

While cinnamate derivatives are a known class of MPC inhibitors, the structural requirements for potent inhibition are highly specific:

α-Cyano Group is Key : The best-characterized MPC inhibitors are α-cyano-cinnamates, such as UK-5099. biorxiv.orgnih.gov The α-cyano group is considered essential for high-potency inhibition. nih.gov

Low Potency of α-Fluorocinnamate : In stark contrast, α-fluorocinnamate is a significantly weaker inhibitor of the MPC. biorxiv.org It is reported to be approximately 1,000 times less potent than its α-cyano-cinnamate counterpart. biorxiv.org This difference is attributed to the importance of the nitrile and carboxyl groups as efficient hydrogen bond acceptors for binding to the carrier. biorxiv.org

Therapeutic Relevance : The dysregulation of MPC is implicated in conditions like type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and certain cancers. biorxiv.orgnih.gov Potent inhibitors, primarily based on the α-cyano-cinnamate or thiazolidinedione scaffolds, are being investigated as therapeutic agents to modulate cellular metabolism in these diseases. biorxiv.orgnih.govthieme-connect.com

The research clearly indicates that while the cinnamate framework is relevant to MPC inhibition, the presence of an α-fluoro substituent, as in this compound, results in poor activity compared to analogs with an α-cyano group. biorxiv.orgnih.gov

Cytochrome P450 (CYP73A1) Inhibition: Competitive Binding and Substrate Interactions

trans-4-Fluorocinnamate has been identified as a competitive inhibitor of CYP73A1, a plant cytochrome P450 enzyme. dntb.gov.uanih.gov CYP73A1's primary function is to catalyze the 4-hydroxylation of cinnamic acid, a crucial step in the biosynthetic pathways of numerous phenolic compounds in vascular plants, including lignin (B12514952) monomers. nih.gov To facilitate detailed structural studies like NMR, a water-soluble, engineered version of CYP73A1 was developed, which maintained its catalytic center and substrate-binding characteristics. nih.gov

Studies comparing trans-4-fluorocinnamate with cinnamic acid and other analogs, such as trans-3-thienylacrylic acid and trans-2-thienylacrylic acid, have provided insights into its inhibitory mechanism. nih.gov While the thienylacrylic acids act as good substrates for CYP73A1, trans-4-fluorocinnamate does not undergo hydroxylation and instead competes with the natural substrate, cinnamic acid. nih.gov

Analysis of binding properties through UV-visible difference spectra indicates that the dissociation constants for trans-4-fluorocinnamate and other ligands are very similar to that of cinnamic acid. researchgate.net NMR studies further reveal that, like the substrates, trans-4-fluorocinnamate binds in close proximity to the heme iron within the enzyme's active site. researchgate.net Paramagnetic relaxation effects on the compound's NMR spectrum suggest that its average initial orientation in the active site is parallel to the heme. nih.gov This binding mode and proximity to the catalytic center, without resulting in a reaction, underpin its action as a competitive inhibitor. dntb.gov.uanih.gov

Table 1: Binding Properties of CYP73A1 Ligands

Compound Type Binding Characteristics
Cinnamic Acid Substrate Binds close to the heme iron; serves as the natural substrate for 4-hydroxylation. nih.govresearchgate.net
trans-4-Fluorocinnamate Competitive Inhibitor Binds close to the heme iron with a similar dissociation constant to cinnamic acid; orients parallel to the heme. nih.govresearchgate.net
trans-2-Thienylacrylic Acid Substrate Acts as a good ligand and substrate; binds close to the heme. nih.govresearchgate.net
trans-3-Thienylacrylic Acid Substrate Acts as a good ligand and substrate; binds close to the heme. nih.govresearchgate.net

Glycine (B1666218) Transporter-1 (GlyT1) Inhibition within Pyrrolidine (B122466) Scaffolds

Methyl trans-4-fluorocinnamate serves as a key chemical precursor in the synthesis of novel pyrrolidine-based scaffolds designed as inhibitors of the Glycine Transporter-1 (GlyT1). nih.gov GlyT1 plays a critical role in regulating glycine concentrations at the N-methyl-D-aspartate (NMDA) receptor, and its inhibition is a therapeutic strategy for conditions linked to NMDA receptor hypofunction, such as schizophrenia. nih.govnih.gov

In a notable synthetic approach, methyl trans-4-fluorocinnamate (designated as compound 21 in the study) was reacted with the dipolar reagent N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine in the presence of trifluoroacetic acid (TFA). nih.gov This reaction yielded a series of enantiomerically pure trans 3,4-disubstituted pyrrolidine sulfonamides. nih.gov These newly synthesized pyrrolidine compounds were then evaluated for their efficacy as selective, competitive inhibitors of GlyT1. nih.gov The development of these specific pyrrolidine sulfonamides was informed by structure-activity relationship (SAR) investigations based on a reference compound from the series. nih.gov This highlights the instrumental role of this compound not as a direct inhibitor itself, but as a foundational structural component for building more complex molecules targeted at GlyT1. nih.gov

Table 2: Role of this compound in Synthesis of GlyT1 Inhibitors

Starting Material Reagent Resulting Scaffold Target

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to understand how a ligand, such as Methyl 4-fluorocinnamate, might interact with a biological target, typically a protein or enzyme.

While specific molecular docking studies targeting this compound are not extensively documented in publicly available literature, research on similar cinnamic acid derivatives provides a framework for understanding its potential interactions. For instance, studies on cinnamamide derivatives have shown their potential to interact with targets like P-glycoprotein, a protein associated with anticancer drug resistance. ikm.org.my Docking simulations of these derivatives have revealed key interactions, such as hydrogen bonding and hydrophobic interactions, that contribute to their binding affinity. ikm.org.my

In a hypothetical docking study of this compound against a relevant biological target (e.g., a bacterial or fungal enzyme), one would expect the fluorine atom to influence the electronic properties of the aromatic ring, potentially leading to specific interactions with the receptor's active site. The ester group could act as a hydrogen bond acceptor, further stabilizing the ligand-protein complex. The binding energy, a key output of docking simulations, would quantify the strength of this interaction. A lower binding energy generally indicates a more stable complex. researchgate.net

Table 1: Hypothetical Molecular Docking Results for this compound This table presents illustrative data based on typical findings for similar compounds, as direct experimental data for this compound is not available.

Target Protein Binding Energy (kcal/mol) Interacting Residues (Hypothetical) Interaction Type
Bacterial Enzyme X -6.8 TYR 102, SER 210 Hydrogen Bond, Pi-Pi Stacking
Fungal Enzyme Y -7.2 LEU 54, PHE 121 Hydrophobic Interaction

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov QSAR models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for their biological effects.

Studies on various derivatives of cinnamic acid have successfully employed QSAR to correlate their structural properties with antimicrobial and other biological activities. nih.govresearchgate.netresearchgate.net These studies often use physicochemical descriptors such as lipophilicity (logP), electronic parameters, and steric parameters to build the QSAR models. researchgate.net For fluorinated compounds, specific descriptors related to the properties of the fluorine atom can also be included. nih.govresearchgate.netresearchgate.net

A QSAR model for a series of cinnamate (B1238496) derivatives including this compound would likely indicate the importance of the substituent on the phenyl ring for the compound's activity. The electron-withdrawing nature of the fluorine atom would be a significant parameter in such a model. The model's predictive power would be assessed by statistical parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). nih.gov

Table 2: Representative QSAR Model Parameters for Antimicrobial Activity of Cinnamic Acid Derivatives This table presents illustrative data based on typical findings for similar compounds, as a specific QSAR model for this compound is not available.

Descriptor Coefficient Statistical Significance (p-value)
LogP 0.45 < 0.05
Electronic Parameter (Hammett constant) 0.78 < 0.01
Steric Parameter (Molar Refractivity) -0.21 < 0.05
Model Statistics
0.85

Density Functional Theory (DFT) Calculations for Electronic and Spectroscopic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and solids. semnan.ac.iryoutube.comirjweb.com DFT calculations can provide valuable information about a molecule's geometric and electronic properties, such as bond lengths, bond angles, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net

For this compound, DFT calculations would be instrumental in understanding its reactivity and spectroscopic characteristics. The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the molecule's chemical stability and reactivity. nih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity. The presence of the fluorine atom is expected to lower the energies of both the HOMO and LUMO, potentially affecting the molecule's electronic transitions and UV-Vis absorption spectrum.

Table 3: Calculated Electronic Properties of this compound (Hypothetical DFT Results) This table presents illustrative data based on typical findings for similar compounds, as direct experimental data for this compound is not available.

Property Calculated Value
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.3 eV

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.govnih.gov MD simulations provide detailed information about the conformational flexibility of a molecule and the dynamics of its interaction with a biological target. nih.gov

In the context of this compound, an MD simulation could be used to explore its different possible three-dimensional conformations and their relative energies. When docked into a protein's active site, an MD simulation can assess the stability of the binding pose over time. ikm.org.my It can reveal how the ligand and protein adapt to each other and can provide insights into the binding and unbinding process. Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the complex and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. nih.gov

Table 4: Representative Molecular Dynamics Simulation Parameters for this compound-Protein Complex This table presents illustrative data based on typical findings for similar compounds, as direct simulation data for this compound is not available.

Simulation Parameter Value Interpretation
Simulation Time 100 ns Duration of the simulation to observe dynamic events.
Average RMSD of Ligand 1.5 Å Indicates stable binding within the active site.
Average RMSF of Active Site Residues 0.8 Å Shows minimal flexibility of the binding pocket.

Photochemistry and Photophysical Phenomena of Cinnamoyl Moieties

Photoalignment Mechanisms in Liquid Crystal Systems (Polyvinyl-fluorocinnamate)

The alignment of liquid crystals (LCs) on a surface is a critical aspect of display technology. Polyvinyl-fluorocinnamate (PVCN-F) has emerged as a significant material for photoalignment, a non-contact method for orienting LC molecules. The mechanism of photoalignment on PVCN-F films is a complex process driven by the anisotropic photochemical reactions of the 4-fluorocinnamate side chains when exposed to linearly polarized ultraviolet (LPUV) light.

Two primary photochemical reactions are responsible for the induction of anisotropy in PVCN-F films: [2+2] photocycloaddition (photodimerization) and E/Z (trans-cis) photoisomerization. tandfonline.comresearchgate.net When a PVCN-F film is irradiated with LPUV light, the cinnamoyl moieties aligned parallel to the polarization direction of the light are preferentially excited. This selective excitation leads to their consumption through photodimerization, an irreversible cross-linking reaction. researchgate.net The resulting depletion of cinnamoyl groups in one direction and the enrichment in the perpendicular direction creates a structural anisotropy on the film surface.

The orientational configurations of the cinnamoyl fragments in PVCN-F films can be controlled by the irradiation conditions, leading to either uniaxial or biaxial structures. researchgate.net Initially, the cinnamoyl groups in PVCN-F films may exhibit a slight preference for out-of-plane alignment. researchgate.net Upon exposure to polarized UV light, a well-defined in-plane anisotropy is generated, which is crucial for achieving uniform planar alignment of liquid crystals.

Kinetics and Thermodynamics of E/Z Photoisomerization

The E/Z isomerization of the C=C double bond is a fundamental photochemical reaction of cinnamate (B1238496) derivatives. This reversible process involves the conversion between the more stable E (trans) isomer and the less stable Z (cis) isomer upon absorption of light. The kinetics and thermodynamics of this photoisomerization are crucial for understanding the photoresponsive behavior of materials containing cinnamoyl moieties.

While specific kinetic and thermodynamic parameters for the E/Z photoisomerization of methyl 4-fluorocinnamate are not extensively detailed in the available literature, the general principles for cinnamate derivatives can be discussed. The process is typically a first-order reaction, and the rate constants for the forward (E→Z) and reverse (Z→E) isomerization are dependent on factors such as the excitation wavelength, light intensity, solvent polarity, and the nature of substituents on the phenyl ring.

The quantum yield of photoisomerization (Φ) is a key parameter that quantifies the efficiency of the process. It is defined as the number of molecules isomerized per photon absorbed. For cinnamate derivatives, the quantum yields for E→Z and Z→E isomerization can be significant, indicating an efficient photochemical conversion.

The thermodynamics of E/Z isomerization are governed by the relative energies of the ground and excited states of the two isomers. The E isomer is generally thermodynamically more stable than the Z isomer due to reduced steric hindrance. The energy difference between the two isomers in the ground state (ΔG°) determines the equilibrium composition in the dark. Upon photoexcitation, the molecule reaches an excited state potential energy surface where the energy barrier for rotation around the C=C bond is significantly lower, allowing for efficient isomerization. The photostationary state (PSS) is the equilibrium ratio of E and Z isomers under a specific irradiation condition and is determined by the quantum yields of the forward and reverse reactions and the molar absorption coefficients of the isomers at the excitation wavelength.

The following table provides a general overview of the factors influencing the kinetics and thermodynamics of E/Z photoisomerization in cinnamates.

ParameterInfluencing FactorsGeneral Trend
Rate Constant (k) Light Intensity, Temperature, SolventIncreases with higher light intensity and temperature. Solvent polarity can affect the stability of the transition state.
Quantum Yield (Φ) Wavelength, Substituents, Molecular EnvironmentCan be high for cinnamates. Substituents on the phenyl ring can significantly alter the quantum yield.
Activation Energy (Ea) Molecular StructureThe energy barrier for thermal isomerization in the ground state is typically high, making photoisomerization the dominant process at room temperature.
Enthalpy Change (ΔH) Isomer StabilityThe E isomer is generally more stable (lower enthalpy) than the Z isomer.
Entropy Change (ΔS) Molecular OrderThe change in entropy upon isomerization is typically small.

Influence of Fluorine Substitution on Photostability and Photoreactivity

The introduction of a fluorine atom at the para-position of the phenyl ring in the cinnamate moiety, as in this compound, can have a significant impact on its photostability and photoreactivity. Fluorine is a highly electronegative atom and can influence the electronic properties of the molecule through both inductive and resonance effects.

The fluorine substituent can alter the absorption spectrum of the cinnamate, potentially shifting the absorption maximum and influencing the efficiency of light absorption. This, in turn, can affect the rates of both photoisomerization and photodimerization. For instance, strategic fluorination has been shown to influence the thermal stability of isomers in other photoswitchable molecules like azobenzenes.

The photoreactivity, in terms of the quantum yields of photoisomerization and photodimerization, can also be modulated by fluorine substitution. The electron-withdrawing nature of fluorine can affect the energy levels of the excited states and the efficiency of intersystem crossing, which can influence the pathways and efficiencies of the photochemical reactions. While a direct comparative study on the photostability and photoreactivity of this compound versus its non-fluorinated counterpart is not extensively documented in the provided search results, the general effects of fluorination on organic molecules suggest that the 4-fluoro substituent likely plays a key role in optimizing the photochemical properties of the cinnamoyl moiety for applications in photoactive materials.

The following table outlines the potential influences of fluorine substitution on the photochemical properties of cinnamates.

PropertyPotential Influence of Fluorine Substitution
Absorption Spectrum May cause a slight shift in the absorption maximum (λmax).
Photostability Can increase resistance to certain photodegradation pathways.
E/Z Photoisomerization May alter the quantum yield and the position of the photostationary state.
Photodimerization Can influence the rate and efficiency of the [2+2] cycloaddition.
Electronic Properties Alters the electron density distribution in the molecule, affecting excited state properties.

Environmental Implications and Agrochemical Applications

Role as a Promising Nitrification Inhibitor in Agricultural Ecosystems

Methyl 4-fluorocinnamate has emerged as a significant candidate for use as a nitrification inhibitor in agricultural settings. Nitrification inhibitors are chemical compounds that slow down the microbial oxidation of ammonium (B1175870) (NH₄⁺) to nitrate (B79036) (NO₃⁻) in the soil. nih.govresearchgate.net This process is primarily carried out by ammonia-oxidizing bacteria (AOB). mdpi.comnih.gov By inhibiting these bacteria, the nitrogen from fertilizers is kept in the more stable ammonium form for a longer period. unl.edugoogle.com This increased stability reduces the loss of nitrogen through nitrate leaching and the emission of nitrous oxide (N₂O), a potent greenhouse gas. nih.govcanadianagronomist.ca

Research has demonstrated the efficacy of cinnamic acid derivatives, particularly ester derivatives, in inhibiting nitrification. mdpi.com A structure-activity relationship study identified this compound as a highly effective nitrification inhibitor among several tested cinnamic acid derivatives. mdpi.com The study highlighted its significant potential for nitrogen management in sustainable agriculture. mdpi.com

The primary mechanism by which many nitrification inhibitors function is through the inactivation of the ammonia (B1221849) monooxygenase (AMO) enzyme, which is crucial for the first step of nitrification. mdpi.comnih.gov This is often achieved through the chelation of copper, an essential cofactor for the AMO enzyme. mdpi.comnih.gov

A comparative study of different cinnamic acid derivatives revealed the superior inhibitory efficacy of this compound. The compound demonstrated a notable ability to suppress the growth of Nitrosomonas europaea, a common ammonia-oxidizing bacterium, in liquid culture. mdpi.com

Table 1: Comparative Nitrification Inhibition of Cinnamic Acid Derivatives

Based on the half-maximal effective concentration (EC₅₀) against N. europaea.

CompoundEC₅₀ (μM)
This compound8
Methyl 4-hydroxycinnamate20
Methyl cinnamate (B1238496)25

Data sourced from a study on structure-activity relationships of cinnamic acid derivatives. mdpi.com

The findings suggest that while a substituent group is not essential for high nitrification inhibition, the presence of a fluoride (B91410) or hydroxyl group at the C-4 position of substituted cinnamic acids is optimal for maintaining high inhibitory activity. mdpi.com

Considerations for Environmental Fate and Impact of Fluorinated Organic Compounds

The introduction of fluorinated organic compounds like this compound into agroecosystems necessitates a thorough evaluation of their environmental fate and impact. The carbon-fluorine (C-F) bond is exceptionally strong, which can contribute to the molecular stability and persistence of these compounds in the environment. nih.govnih.gov Some fluorinated pesticides have been shown to have long half-lives in soil, raising concerns about potential long-term contamination. acs.orgacs.org

The environmental behavior of fluorinated compounds is complex and influenced by various factors. Their persistence can lead to accumulation in different environmental compartments, including soil and water. acs.org The degradation of fluorinated pesticides can also lead to the formation of metabolites that may be as persistent or even more toxic than the parent compound. acs.orgacs.org

Key factors influencing the fate and transport of these compounds in soil include:

Soil Properties : The organic matter content, soil texture (sandy vs. clayey), and pH can significantly affect how these compounds are retained or move through the soil. epa.govitrcweb.org Hydrophobic and electrostatic interactions are crucial in controlling the interaction between per- and polyfluoroalkyl substances (PFASs) and soils. researchgate.net

Chemical Properties : The specific structure of the fluorinated compound, including the nature of its functional groups, influences its solubility, volatility, and tendency to sorb to soil particles. nih.gov

Environmental Conditions : Factors such as temperature, moisture, and microbial activity play a role in the degradation and transformation of these compounds. acs.org

Given the widespread use of fluorinated compounds in agriculture, there is a growing need for comprehensive studies on their environmental fate, including their degradation pathways, potential for long-range transport, and impact on non-target organisms and soil microbial communities. nih.govacs.org

Integration into Enhanced Efficiency Fertilizer (EEF) Strategies

This compound, as a potent nitrification inhibitor, is a key component in the development of Enhanced Efficiency Fertilizers (EEFs). mdpi.com EEFs are fertilizer products designed to increase nutrient availability and reduce nutrient losses to the environment compared to conventional fertilizers. montana.edueurochem-na.com They work by either controlling the release of nutrients or by altering the chemical reactions that lead to nutrient loss. montana.eduusda.gov

Nitrification inhibitors fall under the category of "stabilized fertilizers," a major class of EEFs. eurochem-na.com By slowing the conversion of ammonium to nitrate, they address significant nitrogen loss pathways, including:

Nitrate Leaching : Ammonium (NH₄⁺) is a positively charged ion that is held by negatively charged soil particles, making it less mobile. unl.edu In contrast, nitrate (NO₃⁻) is negatively charged and is easily leached from the root zone with rainfall or irrigation, potentially contaminating groundwater. unl.eduscispace.com

Denitrification : Under waterlogged or anaerobic conditions, soil microbes can convert nitrate into gaseous forms of nitrogen, including nitrous oxide (N₂O), which is then lost to the atmosphere. unl.edu

Integrating a nitrification inhibitor like this compound into a fertilizer formulation helps to synchronize nitrogen supply with the crop's demand over the growing season. montana.edueurochem-na.com This improved nutrient management can lead to significant agronomic and environmental benefits. eurochem-na.com Research has shown that EEFs incorporating nitrification inhibitors can reduce nitrous oxide emissions by a substantial margin. canadianagronomist.cacefc.com.au While yield benefits can be inconsistent and depend on local conditions, the environmental advantages from reducing greenhouse gas emissions are significant. montana.educefc.com.au

Potential as Bioherbicidal Agents and Crop Protection Strategies

Cinnamic acid and its derivatives, a class of compounds to which this compound belongs, are naturally occurring secondary metabolites in plants that play a role in defense mechanisms. mdpi.com This has led to extensive research into their potential as agrochemicals, including fungicides, and agents for controlling plant diseases. researchgate.netnih.gov

The basic structure of cinnamic acid, which includes a benzene (B151609) ring and an acrylic acid functional group, allows for various modifications, leading to derivatives with a wide range of biological activities. nih.govsemanticscholar.org Studies have demonstrated that many of these derivatives exhibit significant antibacterial and antifungal properties. mdpi.comnih.gov

The potential applications in crop protection include:

Antiviral and Antibacterial Agents : Research has shown that certain cinnamic acid derivatives can control plant viral and bacterial diseases by enhancing the host plant's defense responses. researchgate.net

Fungicides : Novel cinnamic oxime esters have been synthesized and shown to have excellent activity against various fungal pathogens, such as those causing apple Valsa canker and gray mold on tomato fruits. nih.gov

Bioherbicides : While direct evidence for this compound as a bioherbicide is specific, the broad biological activity of cinnamic acid derivatives suggests potential in this area. These compounds are part of the biosynthetic pathway for many plant-derived chemicals involved in defense and growth regulation. mdpi.com

The development of pesticides from natural products like cinnamic acid is considered an effective strategy for discovering new, potentially greener agrochemicals. nih.gov

Emerging Research Directions and Future Perspectives

The study of Methyl 4-fluorocinnamate and its analogs is entering a dynamic phase, driven by advancements in synthetic chemistry, computational science, and biotechnology. Future research is poised to expand upon the foundational knowledge of this compound, aiming to unlock its full potential in various scientific and industrial domains. The strategic incorporation of a fluorine atom on the cinnamate (B1238496) scaffold provides unique physicochemical properties that continue to inspire innovative research directions.

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for Methyl 4-fluorocinnamate, and how can purity be optimized?

  • Methodological Answer : this compound is typically synthesized via esterification of 4-fluorocinnamic acid with methanol under acidic catalysis (e.g., sulfuric acid). A reflux setup at 60–70°C for 6–8 hours is common. Purification involves recrystallization from ethanol or column chromatography using silica gel (hexane/ethyl acetate gradient). Yield optimization (≥90%) requires strict control of stoichiometry and anhydrous conditions . Purity verification should include HPLC (>95%) and melting point comparison with literature values (if available) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm the ester group (δ ~3.8 ppm for methyl protons; carbonyl at ~167 ppm) and fluorine-induced aromatic splitting (e.g., para-substitution in ⁴-fluorophenyl ring) .
  • IR Spectroscopy : Look for ester C=O stretch (~1700 cm⁻¹) and aromatic C-F vibrations (~1220 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak at m/z 180.07 (C₁₀H₉FO₂⁺). Cross-validate with literature or databases like SciFinder to resolve ambiguities .

Advanced Research Questions

Q. How do structural modifications (e.g., ester alkyl chain length) influence the bioactivity of 4-fluorocinnamate derivatives?

  • Methodological Answer : Comparative SAR studies require synthesizing analogs (e.g., ethyl, t-butyl esters) and testing against biological targets (e.g., enzymes, cancer cell lines). For example, t-butyl 4-fluorocinnamate (C13 in ) showed distinct bioactivity due to steric effects, whereas methyl esters (e.g., B1) may enhance bioavailability. Use standardized assays (e.g., IC₅₀ determination) and statistical tools (ANOVA) to quantify differences. Data should be contextualized with substituent electronic effects (Hammett constants) .

Q. How can researchers resolve contradictions in reported spectral data or bioactivity for this compound analogs?

  • Methodological Answer :

  • Data Validation : Replicate experiments under identical conditions (solvent, temperature, instrumentation). For NMR discrepancies, ensure deuterated solvent consistency (e.g., DMSO-d₆ vs. CDCl₃ shifts) .
  • Error Analysis : Quantify uncertainties (e.g., ±0.1°C in melting points, ±5% in yield) and report confidence intervals. Cross-reference raw data in appendices per IUPAC guidelines .
  • Meta-Analysis : Use platforms like Chemotion Repository to compare datasets from independent studies .

Q. What are best practices for documenting and sharing this compound research data to ensure reproducibility?

  • Methodological Answer :

  • FAIR Compliance : Store raw NMR/MS files in open formats (e.g., JCAMP-DX) alongside metadata (synthesis conditions, instrument models) .
  • Electronic Lab Notebooks (ELNs) : Use tools like Chemotion ELN for real-time data logging and version control .
  • Repository Upload : Submit to RADAR4Chem or nmrXiv with DOI assignment for public access .

Q. How should researchers address variability in bioassay results when testing this compound derivatives?

  • Methodological Answer :

  • Control Standardization : Include positive/negative controls (e.g., cisplatin for cytotoxicity) and normalize data to internal standards .
  • Batch Analysis : Test multiple synthetic batches to distinguish compound-specific effects from batch impurities.
  • Multivariate Analysis : Apply PCA or clustering algorithms to identify outliers linked to experimental variables (e.g., solvent polarity, cell line passage number) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.